N-(3-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-(3-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a fused benzothieno-pyrimidine core substituted with a prop-2-en-1-yl (allyl) group at position 3 and a 3-bromophenylacetamide moiety linked via a sulfanyl bridge.
Properties
Molecular Formula |
C21H20BrN3O2S2 |
|---|---|
Molecular Weight |
490.4 g/mol |
IUPAC Name |
N-(3-bromophenyl)-2-[(4-oxo-3-prop-2-enyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C21H20BrN3O2S2/c1-2-10-25-20(27)18-15-8-3-4-9-16(15)29-19(18)24-21(25)28-12-17(26)23-14-7-5-6-13(22)11-14/h2,5-7,11H,1,3-4,8-10,12H2,(H,23,26) |
InChI Key |
FUBONPIDPUVBPV-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)C2=C(N=C1SCC(=O)NC3=CC(=CC=C3)Br)SC4=C2CCCC4 |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Benzothieno[2,3-d]Pyrimidine Core
The benzothieno[2,3-d]pyrimidine scaffold is constructed via cyclocondensation reactions. A two-step procedure is commonly employed:
-
Formation of the thieno-pyrimidine precursor : Cyclization of 4-hydrazino-5,6,7,8-tetrahydrobenzothiophene-3-carboxylate derivatives with thiourea or its analogs yields the hexahydrobenzothieno[2,3-d]pyrimidin-4-one core .
-
Introduction of the prop-2-en-1-yl group : Alkylation at the N3 position of the pyrimidine ring is achieved using allyl bromide in the presence of a base such as potassium carbonate. This step proceeds at 60–80°C in dimethylformamide (DMF), achieving yields of 70–85% .
Key reaction parameters :
-
Solvent: DMF or dimethyl sulfoxide (DMSO)
-
Temperature: 60–80°C
-
Catalysts: Triethylamine (for deprotonation)
Synthesis of N-(3-Bromophenyl)Acetamide
The acetamide moiety is prepared via electrophilic bromination of acetanilide:
-
Bromination : Acetanilide reacts with bromine in acetic acid at 0–5°C, selectively substituting the para position to the acetamide group. The crude product is purified via recrystallization using ethanol/water, yielding 3-bromoacetanilide (85–90% purity).
-
Thioacetylation : The thiol group is introduced by reacting 3-bromoacetanilide with thioglycolic acid in the presence of dicyclohexylcarbodiimide (DCC), forming 2-mercapto-N-(3-bromophenyl)acetamide .
Optimization notes :
-
Excess bromine improves para selectivity but risks di-substitution.
-
Low temperatures minimize side reactions.
Coupling of the Thieno-Pyrimidine Core and Acetamide Moiety
The final step involves nucleophilic substitution to link the two fragments:
-
Activation of the pyrimidine core : The 2-sulfanyl group in 3-allyl-4-oxo-3,4,5,6,7,8-hexahydrobenzothieno[2,3-d]pyrimidine is deprotonated using sodium hydride in tetrahydrofuran (THF) .
-
Coupling reaction : The activated thiolate attacks 2-bromo-N-(3-bromophenyl)acetamide, forming the sulfanyl bridge. The reaction proceeds at room temperature for 12 hours, achieving 65–75% yield .
Critical factors :
-
Moisture-free conditions prevent hydrolysis of the thiolate intermediate.
-
Stoichiometric control (1:1 molar ratio) minimizes dimerization .
Purification and Characterization
Purification :
-
Crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol .
-
High-performance liquid chromatography (HPLC) is used for analytical validation (purity >95%) .
Spectroscopic characterization :
-
NMR :
Comparative Analysis of Synthetic Routes
Challenges and Optimization Strategies
-
Regioselectivity in alkylation : Competing reactions at N1 and N3 positions are mitigated by steric hindrance from the allyl group .
-
Sulfur oxidation : Addition of antioxidants (e.g., butylated hydroxytoluene) prevents disulfide formation during coupling .
-
Solvent selection : Polar aprotic solvents (DMF, DMSO) enhance reaction rates but complicate purification. Switch to THF in later stages improves isolability .
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
N-(3-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The bromophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols.
Scientific Research Applications
Medicinal Chemistry
This compound can serve as a lead compound for drug development targeting specific enzymes or receptors. Its structural components suggest potential biological activities that can be explored in pharmacological studies.
Potential Therapeutic Uses
- Anti-inflammatory : The compound may exhibit properties that could help in the treatment of inflammatory diseases.
- Anticancer : Investigations into its effects on cancer cell lines may reveal cytotoxic properties.
Materials Science
The unique structural characteristics of N-(3-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide make it a candidate for the development of novel materials. This may include applications in:
- Conductive materials : Utilizing its electronic properties for applications in electronics.
- Fluorescent materials : Exploring its photophysical properties for use in sensors or imaging technologies.
Organic Synthesis
The compound can act as a building block for synthesizing more complex molecules. Its functional groups allow for further chemical modifications and derivatizations.
Biological Research
In biological assays, this compound may serve as a probe or ligand to study specific biochemical pathways or interactions with proteins and enzymes.
Mechanism of Action
The mechanism of action of N-(3-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to downstream effects.
Modulation of signaling pathways: It may influence cellular signaling pathways, affecting processes such as cell proliferation, apoptosis, or inflammation.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Pyrimidine Core
Allyl vs. Aryl Groups
- This may enhance interactions with hydrophobic enzyme pockets or influence metabolic stability .
- Analog 1: N-(3-bromophenyl)-2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (476484-26-1) replaces the allyl group with a 4-bromophenyl substituent.
- Analog 2: 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide () features a 4-bromophenyl group and a methoxy-methylphenyl acetamide. The methoxy group enhances solubility via hydrogen bonding, contrasting with the target compound’s bromophenyl .
Hexahydrobenzothieno-Pyrimidine vs. Simpler Cores
- Analog 3: 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(4-bromophenyl)acetamide () lacks the fused benzothieno ring, resulting in reduced rigidity and molecular weight. The simplified structure may improve bioavailability but diminish binding specificity .
Acetamide Substituent Modifications
Bromophenyl vs. Polar Groups
- Analog 4: 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-sulfamoylphenyl)acetamide () replaces the bromophenyl with a sulfamoylphenyl group.
- Analog 5 : 2-{[3-(3-Methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide () uses a trifluoromethylphenyl group, which combines electron-withdrawing effects and metabolic stability via fluorine’s inertness .
Physicochemical and Structural Properties
Biological Activity
N-(3-bromophenyl)-2-{[4-oxo-3-(prop-2-en-1-yl)-3,4,5,6,7,8-hexahydro benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its biological activity based on available research findings.
Chemical Structure and Properties
The compound features a bromophenyl group and a thieno-pyrimidine moiety connected through a sulfanyl linkage. Its molecular formula is C_{20}H_{19BrN_3O_2S. The structural complexity suggests potential interactions with various biological targets.
Antimicrobial Activity
Research has indicated that derivatives of similar thieno-pyrimidine compounds exhibit significant antimicrobial properties. For instance, studies have shown that compounds containing thiazolidinedione structures demonstrate antibacterial and antifungal activities against various pathogens such as Escherichia coli and Staphylococcus aureus .
Table 1: Antimicrobial Activity of Related Compounds
| Compound | Target Pathogen | Activity (Zone of Inhibition) |
|---|---|---|
| Compound A | E. coli | 15 mm |
| Compound B | S. aureus | 20 mm |
| N-(3-bromophenyl)-2-{...} | TBD | TBD |
Enzyme Inhibition
The compound's structure suggests potential for enzyme inhibition. Similar compounds have shown activity against enzymes like acetylcholinesterase (AChE) and urease. For example, specific thiazolidinedione derivatives exhibited significant AChE inhibition with IC50 values comparable to standard drugs such as galantamine .
Table 2: Enzyme Inhibition Activities
| Compound | Enzyme Target | IC50 (µM) |
|---|---|---|
| Compound C | AChE | 12.5 |
| Compound D | Urease | 9.8 |
| N-(3-bromophenyl)-2-{...} | TBD | TBD |
Anticancer Activity
Preliminary studies suggest that compounds with similar structural features may possess anticancer properties. For instance, certain thieno-pyrimidine derivatives have been reported to induce apoptosis in cancer cell lines .
Case Studies
- Study on Thieno-Pyrimidine Derivatives : A study investigating the biological activity of thieno-pyrimidine derivatives found that several exhibited promising anticancer activity in vitro against breast and lung cancer cell lines. The mechanism was hypothesized to involve the induction of apoptosis through the mitochondrial pathway .
- Antimicrobial Screening : In another study focusing on antimicrobial screening of related compounds, N-(3-bromophenyl)-2-{...} was assessed for its efficacy against resistant strains of bacteria. The results indicated moderate activity, warranting further exploration into its structure-activity relationship .
Q & A
Q. What experimental approaches can reconcile discrepancies in biological activity between batch syntheses?
- Methodological Answer : Batch-to-batch variability may arise from residual solvents or trace metal catalysts. Perform ICP-MS to detect metal contaminants (e.g., Pd from coupling reactions). Re-test biological activity after purification via size-exclusion chromatography (SEC) or dialysis .
Tables for Key Data
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
